REACTION_CXSMILES
|
C([C:3]1[C:4]([F:17])=[C:5]([CH:9]=[C:10]([O:15][CH3:16])[C:11]=1[N+:12]([O-])=O)[C:6]([OH:8])=[O:7])C.CC(O)=O>CO>[NH2:12][C:11]1[C:10]([O:15][CH3:16])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:17])[CH:3]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give the product which
|
Type
|
CUSTOM
|
Details
|
can be used for next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |